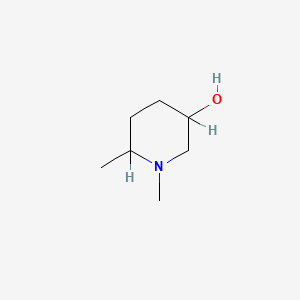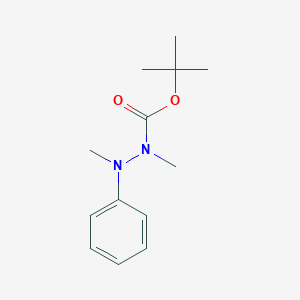
4-hydroxy-4-methylcyclohexane-1-carboxylic acid
Vue d'ensemble
Description
4-Hydroxy-4-methylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H14O3. It is a cyclohexane derivative featuring a hydroxyl group and a carboxylic acid group on the same carbon atom, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxidation of 4-methylcyclohexanol: One common method involves the oxidation of 4-methylcyclohexanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis of 4-methylcyclohexanone oxime: Another method involves the hydrolysis of 4-methylcyclohexanone oxime in the presence of an acid catalyst.
Industrial Production Methods
Industrial production often employs high-pressure catalytic reactions involving 4-methylcyclohexanol and carbon monoxide. The reaction is facilitated by catalysts such as copper oxide under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
4-Hydroxy-4-methylcyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions, influencing metabolic processes . The hydroxyl and carboxylic acid groups play crucial roles in its reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-Hydroxy-4-methylcyclohexane-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the same carbon atom. This structural feature imparts distinct reactivity and makes it a valuable intermediate in various chemical reactions .
Propriétés
IUPAC Name |
4-hydroxy-4-methylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(11)4-2-6(3-5-8)7(9)10/h6,11H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCRINBXSYWWOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228557 | |
| Record name | trans-4-Hydroxy-4-methylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937-28-0 | |
| Record name | trans-4-Hydroxy-4-methylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone](/img/structure/B3332919.png)

![2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid](/img/structure/B3332928.png)
![Octahydro-2H-pyrano[4,3-b]pyridine](/img/structure/B3332929.png)
![Imidazo[2,1-b]thiazol-5-ylmethanamine](/img/structure/B3332935.png)


![2-Methoxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3332974.png)





